6-bromo-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide 6-bromo-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 4517-91-3
VCID: VC4380522
InChI: InChI=1S/C18H14BrNO4/c1-2-23-14-6-4-13(5-7-14)20-17(21)15-10-11-9-12(19)3-8-16(11)24-18(15)22/h3-10H,2H2,1H3,(H,20,21)
SMILES: CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Molecular Formula: C18H14BrNO4
Molecular Weight: 388.217

6-bromo-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

CAS No.: 4517-91-3

Cat. No.: VC4380522

Molecular Formula: C18H14BrNO4

Molecular Weight: 388.217

* For research use only. Not for human or veterinary use.

6-bromo-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide - 4517-91-3

Specification

CAS No. 4517-91-3
Molecular Formula C18H14BrNO4
Molecular Weight 388.217
IUPAC Name 6-bromo-N-(4-ethoxyphenyl)-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C18H14BrNO4/c1-2-23-14-6-4-13(5-7-14)20-17(21)15-10-11-9-12(19)3-8-16(11)24-18(15)22/h3-10H,2H2,1H3,(H,20,21)
Standard InChI Key POCWUQUFQRYPHT-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a fused bicyclic chromene system (benzopyran) with a bromine atom at position 6, a ketone group at position 2, and a carboxamide substituent at position 3. The carboxamide nitrogen is bonded to a 4-ethoxyphenyl group, contributing to its lipophilicity . Key structural features include:

  • Chromene backbone: A planar benzopyran system with conjugated π-electrons.

  • Bromine substituent: Enhances electrophilic reactivity and influences intermolecular interactions .

  • Ethoxyphenyl group: Modulates solubility and steric effects .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure:

  • 1H^1\text{H}-NMR: Signals at δ 8.87 ppm (s, 1H) and δ 7.18 ppm (d, 2H) correspond to the chromene aromatic protons and ethoxyphenyl group, respectively .

  • 13C^{13}\text{C}-NMR: Peaks at 161.42 ppm (C=O) and 55.44 ppm (OCH2 _2CH3 _3) validate the carboxamide and ethoxy functionalities .

  • IR: Stretching vibrations at 1680 cm1^{-1} (C=O) and 1520 cm1^{-1} (C-Br) .

Comparative Structural Analysis

Table 1 compares structurally related chromene carboxamides and their properties:

Compound NameStructural FeaturesBiological Activity
6-Bromo-N-(3-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamideEthoxy at phenyl meta-positionEnhanced receptor selectivity
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamideMethoxy-phenethyl substituentAntiproliferative activity
6-Nitro-N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamideNitro electron-withdrawing groupIncreased oxidative stability

These analogs demonstrate how substituent modifications impact bioactivity and physicochemical behavior .

Synthesis and Reaction Chemistry

Synthetic Pathways

The compound is synthesized via a multi-step approach:

  • Knoevenagel Condensation: Salicylaldehyde derivatives react with N-substituted cyanoacetamides in aqueous sodium carbonate to form 2-iminochromene intermediates .

  • Hydrolysis: Treatment with HCl converts imino groups to ketones, yielding 2-oxochromenes .

  • Bromination: Electrophilic bromination at position 6 using Br2\text{Br}_2 or N-bromosuccinimide (NBS) .

  • Amidation: Coupling 6-bromo-2-oxochromene-3-carboxylic acid with 4-ethoxyaniline using carbodiimide reagents (e.g., EDC/DMAP) .

Reaction Mechanisms

  • Bromination: Proceeds via an electrophilic aromatic substitution (EAS) mechanism, facilitated by the electron-donating methoxy group .

  • Amide Coupling: Utilizes activation of the carboxylic acid to a reactive intermediate (e.g., NHS ester) for nucleophilic attack by the amine .

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for developing:

  • Antioxidant Therapies: Derivatives with improved bioavailability for neurodegenerative diseases.

  • Anticancer Agents: Prodrugs targeting hypoxic tumor microenvironments .

  • Anti-Inflammatory Drugs: GPR35 modulators for ulcerative colitis and irritable bowel syndrome .

Structure-Activity Relationship (SAR) Insights

  • Bromine Substitution: Essential for receptor binding; removal reduces affinity by >100-fold .

  • Ethoxy Group Position: Para-substitution optimizes solubility and target engagement .

Challenges and Future Directions

While promising, the compound faces challenges:

  • Solubility Limitations: High lipophilicity (logP=3.8\log P = 3.8) necessitates formulation improvements .

  • Metabolic Stability: Rapid hepatic glucuronidation observed in preclinical models.

Future research should focus on:

  • Prodrug Development: Phosphate or glycoside conjugates to enhance aqueous solubility .

  • Targeted Delivery: Nanoparticle-based systems for site-specific action.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator